3-(1-benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile
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Overview
Description
3-(1-Benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is a complex organic compound that features a benzofuran ring, a pyridine ring, and a nitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile typically involves the condensation of 2-acetylbenzofuran with 3-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The benzofuran and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(1-Benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is studied for its potential antimicrobial and antifungal activities.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1-benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile involves its interaction with various molecular targets and pathways. The benzofuran and pyridine rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
3-Benzofuran-2-yl-5-phenyl-4,5-dihydro-1H-pyrazoles: These compounds also contain a benzofuran ring and have shown antimicrobial activities.
3-Benzofuran-2-yl-5-phenyl-4,5-dihydro-isoxazoles: Similar to the pyrazoles, these compounds exhibit antifungal properties.
Uniqueness
3-(1-Benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is unique due to the presence of both benzofuran and pyridine rings, which can confer a wide range of biological activities. Its nitrile group also provides a site for further chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
1541052-49-6 |
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Molecular Formula |
C16H10N2O2 |
Molecular Weight |
262.3 |
Purity |
95 |
Origin of Product |
United States |
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